molecular formula C25H18 B6289563 2,7-Diphenyl-9h-fluorene CAS No. 3419-46-3

2,7-Diphenyl-9h-fluorene

Cat. No.: B6289563
CAS No.: 3419-46-3
M. Wt: 318.4 g/mol
InChI Key: KONDNUVOUHGJGR-UHFFFAOYSA-N
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Description

2,7-Diphenyl-9H-fluorene is an organic compound belonging to the fluorene family. It is characterized by the presence of two phenyl groups attached at the 2 and 7 positions of the fluorene core. This compound is known for its unique structural properties, which contribute to its diverse applications in various fields, including materials science, organic electronics, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diphenyl-9H-fluorene typically involves the reaction of fluorene with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The industrial process may also include additional purification steps such as recrystallization and distillation to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2,7-Diphenyl-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydrofluorene derivatives.

    Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Fluorenone derivatives.

    Reduction: Dihydrofluorene derivatives.

    Substitution: Nitro, bromo, or chloro derivatives of this compound.

Scientific Research Applications

2,7-Diphenyl-9H-fluorene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a scaffold for the development of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Derivatives of this compound are being investigated for their pharmacological properties.

    Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.

Mechanism of Action

The mechanism of action of 2,7-Diphenyl-9H-fluorene and its derivatives involves interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact mechanism depends on the specific derivative and its intended application. In optoelectronic devices, the compound’s mechanism involves the emission of light upon excitation, which is utilized in OLED technology.

Comparison with Similar Compounds

2,7-Diphenyl-9H-fluorene can be compared with other fluorene derivatives such as:

    2,7-Dibromo-9H-fluorene: This compound has bromine atoms at the 2 and 7 positions, making it more reactive in certain substitution reactions.

    2,7-Dichloro-9H-fluorene: The presence of chlorine atoms enhances its electron-withdrawing properties, affecting its reactivity and applications.

    9,9-Diphenyl-9H-fluorene: This derivative has phenyl groups at the 9 position, which influences its photophysical properties and makes it suitable for different applications in materials science.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2,7-diphenyl-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18/c1-3-7-18(8-4-1)20-11-13-24-22(15-20)17-23-16-21(12-14-25(23)24)19-9-5-2-6-10-19/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONDNUVOUHGJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C3=CC=CC=C3)C4=C1C=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576269
Record name 2,7-Diphenyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3419-46-3
Record name 2,7-Diphenyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

There were mixed 10.00 g (30.86 mmol) of 2,7-dibromofluorene, 15.05 g (123.45 mmol) of phenylboronic acid, 29.21 g (92.59 mmol) of barium hydroxide (Ba(OH)2.8H2O) and 0.71 g (0.62 mmol) of tetrakis(priphenylphosphine) palladium in an atmosphere of nitrogen. To the mixture, 200 mL of 1,4-dioxane and 33 mL of water were added at a room temperature. Temperature of the resultant mixture was raised up to 80° C., and the mixture was heated at 80° C. for 6 hours. Temperature of the mixture was cooled down to a room temperature, and 200 mL of toluene and 100 mL of a saturated solution of sodium chloride were added to the mixture. The obtained mixture was filtered, thereby obtaining a white solid. There was extracted 2,7-diphenyfluorene from the white solid with each 400 mL of hot THF three times. THF contained in the extract was distilled away, and the resultant solid was dried under a reduced pressure, thereby obtaining 7.94 g (yield: 80%) of 2,7-diphenyfluorene as a white solid.
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
15.05 g
Type
reactant
Reaction Step Two
Quantity
29.21 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis(priphenylphosphine) palladium
Quantity
0.71 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
saturated solution
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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